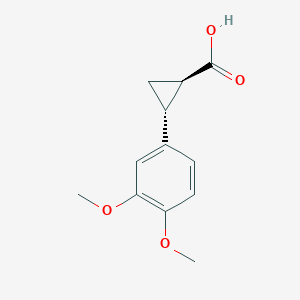
(1R)-2-(((1S,2S)-2-Hydroxycyclopentyl)amino)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(1R)-2-(((1S,2S)-2-Hydroxycyclopentyl)amino)cyclopentan-1-ol” is a complex organic molecule characterized by its unique cyclopentyl and hydroxycyclopentyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “(1R)-2-(((1S,2S)-2-Hydroxycyclopentyl)amino)cyclopentan-1-ol” typically involves the following steps:
Formation of the cyclopentylamine intermediate: This can be achieved through the reduction of cyclopentanone using a suitable reducing agent such as sodium borohydride.
Hydroxylation: The cyclopentylamine intermediate is then hydroxylated using an oxidizing agent like hydrogen peroxide in the presence of a catalyst.
Coupling Reaction: The hydroxylated intermediate is coupled with another cyclopentylamine derivative under specific conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “(1R)-2-(((1S,2S)-2-Hydroxycyclopentyl)amino)cyclopentan-1-ol” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of “(1R)-2-(((1S,2S)-2-Hydroxycyclopentyl)amino)cyclopentan-1-ol” would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanol: A simpler compound with a single hydroxyl group.
Cyclopentylamine: A related compound with an amino group.
Hydroxycyclopentylamine: A compound with both hydroxyl and amino groups but lacking the second cyclopentyl ring.
Uniqueness
The uniqueness of “(1R)-2-(((1S,2S)-2-Hydroxycyclopentyl)amino)cyclopentan-1-ol” lies in its dual cyclopentyl structure and the presence of both hydroxyl and amino functional groups
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
(1R)-2-[[(1S,2S)-2-hydroxycyclopentyl]amino]cyclopentan-1-ol |
InChI |
InChI=1S/C10H19NO2/c12-9-5-1-3-7(9)11-8-4-2-6-10(8)13/h7-13H,1-6H2/t7-,8?,9-,10+/m0/s1 |
InChI-Schlüssel |
ABFOQLOGHOWAJI-BFARCFIYSA-N |
Isomerische SMILES |
C1C[C@@H]([C@H](C1)O)NC2CCC[C@H]2O |
Kanonische SMILES |
C1CC(C(C1)O)NC2CCCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


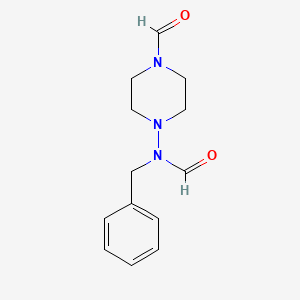
![3,3,16,16-tetrahexyl-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde](/img/structure/B15279818.png)
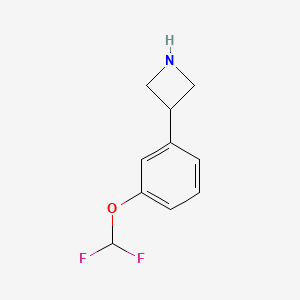
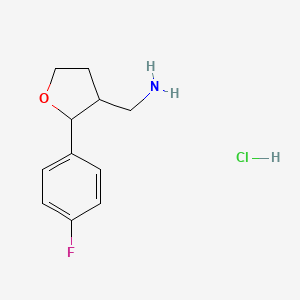
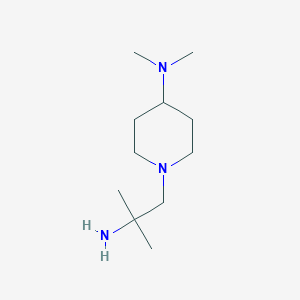

![7-Bromo-2,3-dichloropyrido[3,4-b]pyrazine](/img/structure/B15279843.png)
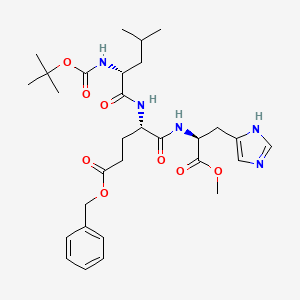


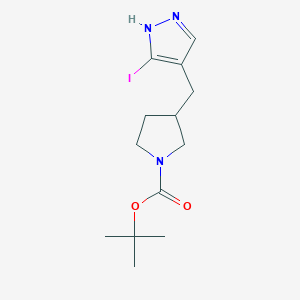
![2-((5'-Bromo-3,4'-dihexyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile](/img/structure/B15279859.png)
